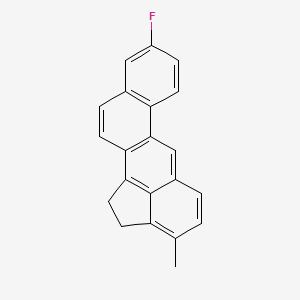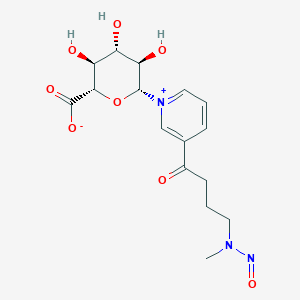
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is a derivative of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, a well-known tobacco-specific nitrosamine. This compound is of significant interest due to its potential biological activity and implications in health research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide typically involves the glucuronidation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. This process can be carried out using glucuronosyltransferase enzymes under specific conditions that favor the conjugation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale enzymatic reactions, ensuring high yield and purity. The process would be optimized for cost-effectiveness and efficiency, possibly involving bioreactors and continuous processing techniques.
化学反应分析
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of the nitroso group.
Substitution: This can involve the replacement of functional groups on the pyridyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield hydroxylated metabolites, while reduction could produce amine derivatives.
科学研究应用
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study nitrosamine metabolism and detoxification.
Biology: Investigated for its role in cellular processes and potential toxicological effects.
Medicine: Explored for its implications in cancer research, particularly in understanding the mechanisms of tobacco-related carcinogenesis.
Industry: Utilized in the development of analytical methods for detecting nitrosamine derivatives in various products.
作用机制
The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide involves its interaction with cellular enzymes and receptors. It is believed to exert its effects through the formation of reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic outcomes. The molecular targets and pathways involved include cytochrome P450 enzymes and DNA repair mechanisms.
相似化合物的比较
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: The parent compound, known for its potent carcinogenic properties.
N-Nitrosodimethylamine: Another nitrosamine with similar biological activity.
N-Nitrosopyrrolidine: A structurally related compound with comparable toxicological effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is unique due to its glucuronide conjugation, which affects its solubility, bioavailability, and metabolic fate. This modification can influence its biological activity and potential health impacts, distinguishing it from other nitrosamines.
属性
分子式 |
C16H21N3O8 |
|---|---|
分子量 |
383.35 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11-,12-,13+,14-,15+/m0/s1 |
InChI 键 |
OCZWZVHMLRFHQX-SBJFKYEJSA-N |
手性 SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)N=O |
规范 SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


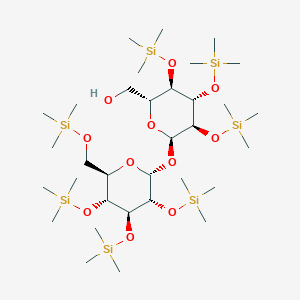

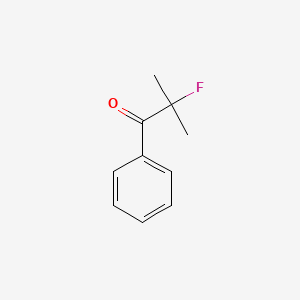
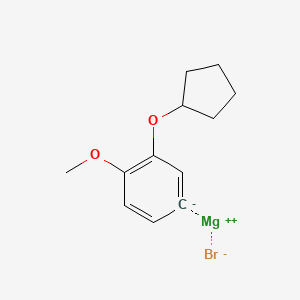
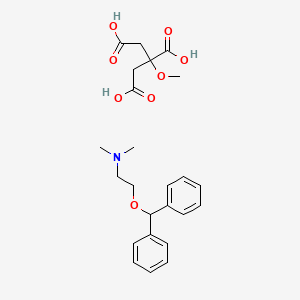
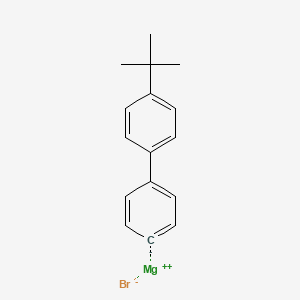
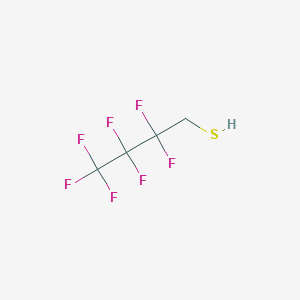
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)


![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)
![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)
